molecular formula C14H14N6O B2539587 2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol CAS No. 946350-26-1

2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol

Cat. No.: B2539587
CAS No.: 946350-26-1
M. Wt: 282.307
InChI Key: NUVOGWLHMMZPAR-UHFFFAOYSA-N
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Description

2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol is a heterocyclic compound featuring a pteridin core substituted with a phenylamino group at position 4 and an ethanolamine moiety at position 2.

Properties

IUPAC Name

2-[(4-anilinopteridin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c21-9-8-17-14-19-12-11(15-6-7-16-12)13(20-14)18-10-4-2-1-3-5-10/h1-7,21H,8-9H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVOGWLHMMZPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the phenylamino group and the ethanolamine moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its reactivity and applications.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and pharmacological attributes:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol (Target) Pteridin Phenylamino (C6H5NH-), ethanolamine C13H14N6O 282.29 (free base) Hypothesized kinase inhibition; structural similarity to CDK5 inhibitors .
2-[[4-Amino-6-(4-methylphenyl)pteridin-2-yl]amino]ethanol hydrochloride Pteridin 4-Methylphenyl, ethanolamine (HCl salt) C14H15N6O·HCl 310.77 Improved stability due to HCl salt; potential toxicological concerns (handling precautions) .
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol Thieno[2,3-d]pyrimidine Phenyl, ethanolamine C14H13N3OS 271.34 Predicted weak base (pKa 14.52); sulfur-containing core may alter target specificity .
2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethanol Pyrimidine 6-Methyl, 2-propyl, ethanolamine C10H17N3O 195.26 Smaller core may enhance solubility; substituents influence lipophilicity .
2-(Phenylamino)ethanol Benzene Ethanolamine C8H11NO 137.18 Simpler structure; precursor for morpholinone synthesis in antimalarial agents .

Biological Activity

2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound features a pteridine core with an amino group and an ethanol moiety, which contributes to its unique reactivity and biological properties. The structure can be represented as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction Pathways : It can alter cellular signaling, impacting cell growth and survival.
  • Induction of Apoptosis in Cancer Cells : The compound has shown potential in promoting programmed cell death in malignant cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, it has shown promising cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)Reference
KM1215.5
H222812.3
KARPAS29910.7

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various phenylamino derivatives, including this compound, against multiple cancer cell lines. The results indicated that the compound exhibited moderate to excellent activity, particularly against H2228 lung cancer cells, with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites of key enzymes, supporting its potential as a therapeutic agent .

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